Cas no 72-48-0 (Alizarin)

Alizarin Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Dihydroxyanthracene-9,10-dione
- 1,2-Dihydroxyanthraquinone
- Mordant Red 11
- alizarine
- 1,2-Dihydroxy-9,10-anthracenedione
- ALIZARIN
- ALIZARIN(P)
- ALIZARIN(RG) PrintBack
- 1,2-dihydroxy-9,10-anthraquinone
- Aliazrin
- Alizarina
- C.I. Mordant Red 11
- C.I. PigMent Red 83
- C.I.58000
- dihydroxyanthraquinone
- Pincoffin
- Red 83
- S NO 1141
- Alizarin Red
- Dihydroxy-9,10-anthracenedione
- C.I. 58000
- Turkey Red
- Alizarin B
- 1,2-Anthraquinonediol
- Alizarine Red
- Alizarine B
- Eljon Madder
- Alizerine NAC
- Alizarine NAC
- Alizarine Red L
- Alizarine Red B
- Eljon Madder M
- Alizarine 3B
- Turkey Red W
- Alizarine L paste
- Alizarine Red IP
- Alizarine indicator
- Certiqual Alizarine
- Alizarine Red B2
- Mitsui Alizarine B
- pigment red 83
- MLS002207283
- 1,2-dihydroxyanthra-9,10-quinone
- Az
- SMR001306798
- Alizarin
-
- MDL: MFCD00001201
- Inchi: 1S/C14H8O4/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,15,18H
- InChI Key: RGCKGOZRHPZPFP-UHFFFAOYSA-N
- SMILES: O([H])C1=C(C([H])=C([H])C2C(C3=C([H])C([H])=C([H])C([H])=C3C(C=21)=O)=O)O[H]
- BRN: 1914037
Computed Properties
- Exact Mass: 240.04200
- Monoisotopic Mass: 240.04225873 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 378
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Molecular Weight: 240.21
- Surface Charge: 0
- Tautomer Count: 16
- Topological Polar Surface Area: 74.6
Experimental Properties
- Color/Form: Red cryst.
- Density: 430
- Melting Point: 279-283 °C (lit.)
- Boiling Point: 430 ºC
- Flash Point: 430°C subl.
- Refractive Index: 1.5190 (estimate)
- Solubility: Solubility Virtually insoluble in water; moderately soluble in ethanol, soluble in benzene, toluene, Ixylene, pyridine, acetic acid
- Water Partition Coefficient: Soluble in hexane and chloroform. Slightly soluble in water.
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents, strong bases.
- PSA: 74.60000
- LogP: 1.87320
- Solubility: It is easily soluble in hot methanol and ether at 25 ℃. Soluble in benzene, glacial acetic acid, pyridine, carbon disulfide, slightly soluble in water
- λmax: 567nm, 609nm
- PH: Yellow (5.5) to red (6.8);Red (10.1) to purple (12.1)
- Vapor Pressure: 8.76e-10 mmHg
- Merck: 251
- pka: 6.77(at 25℃)
- Color index: 58000
Alizarin Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/38-36/37/38
- Safety Instruction: S26-S36-S24/25-S22
- RTECS:CB6580000
-
Hazardous Material Identification:
- TSCA:Yes
- Risk Phrases:R36/38
- Safety Term:S24/25
- Storage Condition:Inert atmosphere,Room Temperature
Alizarin Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914690090Overview:
2914690090 Other Quinones. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Summary:
2914690090 other quinones.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Alizarin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
City Chemical | O136-500ML |
Turkey Red Oil |
72-48-0 | 500ml |
$38.19 | 2023-09-19 | ||
City Chemical | A4001-500GM |
Alizarin A4001 |
72-48-0 | 85% | 500gm |
$108.34 | 2023-09-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A890350-500g |
Alizarin |
72-48-0 | 97% | 500g |
¥1,128.00 | 2022-09-02 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB40464-0.1g |
Alizarin |
72-48-0 | 97% | 0.1g |
¥77 | 2023-09-15 | |
BAI LING WEI Technology Co., Ltd. | 179711-500G |
Alizarin, 97% |
72-48-0 | 97% | 500G |
¥ 1904 | 2022-04-26 | |
MedChemExpress | HY-N0563-10mM*1 mL in DMSO |
Alizarin |
72-48-0 | 99.17% | 10mM*1 mL in DMSO |
¥330 | 2024-05-24 | |
Enamine | EN300-136088-10.0g |
1,2-dihydroxy-9,10-dihydroanthracene-9,10-dione |
72-48-0 | 10g |
$54.0 | 2023-04-20 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R097201-5g |
Alizarin |
72-48-0 | 97% | 5g |
¥57 | 2023-09-08 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R097201-100g |
Alizarin |
72-48-0 | 97% | 100g |
¥276 | 2023-09-08 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | QA1008-25g |
Alizarin |
72-48-0 | 25g |
¥60元 | 2023-09-15 |
Alizarin Related Literature
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
Related Categories
- Material Chemicals Colorants and Pigments Dyes
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
- Material Chemicals Colorants and Pigments
- Solvents and Organic Chemicals Organic Compounds Benzenoids Anthracenes Hydroxyanthraquinones
- Solvents and Organic Chemicals Organic Compounds Benzenoids Anthracenes Anthraquinones Hydroxyanthraquinones
Additional information on Alizarin
Properties and Applications of Alizarin (CAS No. 72-48-0)
Alizarin, with the chemical formula C₁₄H₈O₄ and a CAS number of 72-48-0, is a prominent organic compound belonging to the class of anthraquinone derivatives. This heterocyclic compound has garnered significant attention in both academic research and industrial applications due to its unique structural and chemical properties. Alizarin is renowned for its vivid red color, which has made it a valuable dye in historical textiles and modern colorants. Its molecular structure, characterized by two benzene rings connected by a carbonyl group, enables a wide range of chemical modifications and functionalizations, making it a versatile intermediate in synthetic chemistry.
The historical significance of Alizarin dates back centuries, where it was first extracted from the roots of madder plants, a practice that dominated the textile industry before the advent of synthetic dyes. The synthesis of Alizarin through chemical means was achieved in the 19th century, marking a pivotal moment in organic chemistry. Today, Alizarin is primarily produced through industrial processes rather than natural extraction, ensuring a more consistent and scalable supply for various applications.
In recent years, Alizarin has found new relevance in the field of materials science and nanotechnology. Researchers have explored its potential as a component in organic semiconductors and light-emitting diodes (OLEDs). The conjugated system of Alizarin, consisting of alternating double and single bonds, facilitates efficient electron delocalization, which is crucial for its function in these advanced materials. Studies have demonstrated that incorporating Alizarin into polymer matrices can enhance charge transport properties, making it a promising candidate for flexible electronics.
Moreover, Alizarin has been investigated for its photophysical properties, particularly its absorption and emission characteristics in solution and solid states. These properties make it an attractive candidate for use in photodynamic therapy (PDT), a medical treatment that utilizes light-sensitive compounds to induce cell death in targeted tissues. Recent research has shown that metal-organic frameworks (MOFs) functionalized with Alizarin exhibit enhanced light-harvesting capabilities, which could improve the efficiency of PDT treatments.
The pharmaceutical industry has also explored the therapeutic potential of Alizarin derivatives. Certain analogs of Alizarin have demonstrated anti-inflammatory and antioxidant properties in preclinical studies. For instance, modifications to the anthraquinone core have led to compounds that show promise in combating oxidative stress-related diseases. While further research is needed to fully understand their mechanisms of action, these findings highlight the drug-discovery potential of Alizarin-based molecules.
Environmental science has similarly benefited from the study of Alizarin. Its stability under various conditions makes it useful as a fluorescent probe for environmental monitoring. Researchers have employed Alizarin derivatives to detect trace amounts of heavy metals and organic pollutants in water samples. The compound's ability to form complexes with metal ions allows for sensitive detection methods that can aid in environmental assessment and remediation efforts.
The industrial applications of Alizarin extend beyond dyes and materials science. It serves as a key intermediate in the synthesis of other valuable chemicals, including fragrances and pharmaceuticals. The ability to functionalize the aromatic rings of Alizarin allows chemists to create a diverse array of derivatives with tailored properties for specific uses. This adaptability underscores its importance as a building block in organic synthesis.
In conclusion, Alizarin (CAS No. 72-48-0) remains a compound of great interest due to its rich history, versatile applications, and ongoing research potential. From traditional dyeing techniques to cutting-edge applications in electronics and medicine, Alizarin continues to play a significant role across multiple scientific disciplines. As research progresses, it is likely that new uses for this multifaceted compound will emerge, further solidifying its place as an essential chemical entity.

